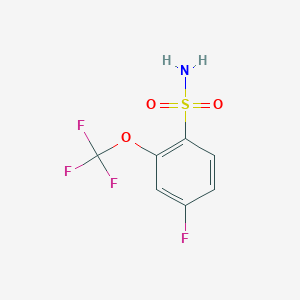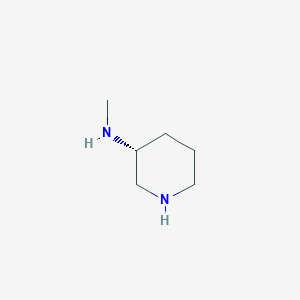
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is an organic compound characterized by a tetrahydropyran ring substituted with a prop-1-en-1-yl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with prop-1-en-1-yl derivatives under specific conditions. One common method is the use of a palladium-catalyzed coupling reaction, where tetrahydropyran is reacted with a prop-1-en-1-yl halide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cellular adhesion and migration.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism by which (E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may influence cellular processes by binding to receptors or enzymes, thereby modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(But-1-en-1-yl)tetrahydro-2H-pyran
- (E)-2-(Pent-1-en-1-yl)tetrahydro-2H-pyran
- (E)-2-(Hex-1-en-1-yl)tetrahydro-2H-pyran
Uniqueness
(E)-2-(Prop-1-en-1-yl)tetrahydro-2H-pyran is unique due to its specific prop-1-en-1-yl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]oxane |
InChI |
InChI=1S/C8H14O/c1-2-5-8-6-3-4-7-9-8/h2,5,8H,3-4,6-7H2,1H3/b5-2+ |
InChI Key |
RXQQSDLUTUFMLZ-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1CCCCO1 |
Canonical SMILES |
CC=CC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-butyl (1S,5R)-8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13113166.png)
![7-(Difluoromethoxy)-1H-benzo[d]imidazole](/img/structure/B13113168.png)



![5'-Uridylicacid,4-thio-,anhydridewithP,P'-(difluoromethylene)bis[phosphonicacid],tetrasodiumsalt](/img/structure/B13113196.png)





